Comparative Affinity of Halogenated Benzimidazole Carboxamides for Integrin α4β1
In a direct structure-activity relationship (SAR) study of integrin α4β1 antagonists, the 4-fluoro-substituted benzimidazole carboxamide (compound 3) demonstrated potent binding, while the 4-bromo analogue (compound 5) was approximately 2-fold less potent. This highlights the fluorine atom's specific role in optimizing halogen-hydrogen bonding interactions [1].
| Evidence Dimension | Potency as an integrin α4β1 antagonist |
|---|---|
| Target Compound Data | Fluoro derivative (compound 3) as a high-affinity ligand |
| Comparator Or Baseline | 4-Bromo analogue (compound 5) which is 'only 2-fold less potent than previous leads' |
| Quantified Difference | The 4-bromo analogue is approximately 2-fold less potent than the lead compounds, which include the 4-fluoro variant. |
| Conditions | In vitro integrin α4β1 binding assay; molecular homology models |
Why This Matters
This direct comparison demonstrates that the 4-fluoro group is superior to 4-bromo in this scaffold for achieving high affinity, a critical factor for researchers developing targeted therapies for T and B cell lymphomas.
- [1] Carpenter, R. D., et al. (2010). Halogenated benzimidazole carboxamides target integrin alpha4 beta1 on T and B cell lymphomas. Cancer Research, 70(13), 5448–5456. View Source
